2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

描述

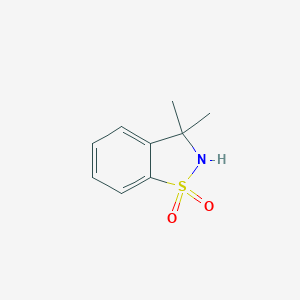

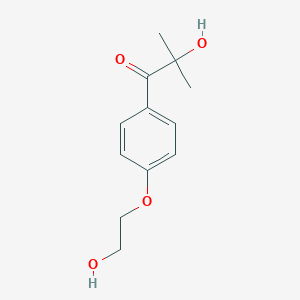

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, also known as Dimethyldibenzothiazole disulfide (MBI), is a chemical compound commonly used as a rubber antioxidant and accelerator . It is a white crystalline powder that is insoluble in water but soluble in organic solvents .

Molecular Structure Analysis

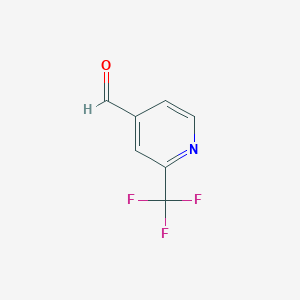

The molecular formula of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is C9H11NO2S . The molecular weight is 197.25 . The InChI key is XHTPPQBDONGRAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as a colorless to light yellow liquid . It has a melting point below -80°C and a boiling point of approximately 135°C . The density is approximately 1.17 g/mL . It has a SMILES string of CC1©NS(=O)(=O)c2ccccc12 .科研应用

Molecular Association : 2,3-dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides form hydrogen-bonded dimers with 12/14-membered bicyclic bridges, confirming their existence in the solid state (Rajeev et al., 1998).

Antimicrobial Properties : 3-substituted 1,2-benzisothiazole 1,1-dioxides show promising antimicrobial properties against Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger, which could have pharmaceutical applications (Bachman et al., 1978).

Organic Synthesis and Catalysis : A facile synthesis method for 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds has potential applications in organic synthesis and catalysis (Abramovitch et al., 1974).

Preparation of Sulfides and Thiocarboxylic S-Esters : An odorless method using 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxide can produce various sulfides and thiocarboxylic S-esters (Yamada et al., 1983).

Diuretic Activity : The diuretic activity of indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues has been explored (Shutske et al., 1983).

Oxygen-Transfer Reactions : 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides have reduced reactivity but greater selectivity in oxygen-transfer reactions compared to oxaziridines (Davis et al., 1990).

Chiral Auxiliaries in Stereoselective Synthesis : Isothiazole 1,1-dioxides have evolved from sweeter compounds to useful chiral auxiliaries in stereoselective synthesis, with applications in pharmacology and asymmetric reactions (Schulze & Illgen, 1997).

Crystal Structure and Reactivity : The crystal structure of 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide and other derivatives have been analyzed for their potential impact on reactivity (Ng, 1993; Fonseca, 2009).

Synthesis and Phytotoxic Activities : N-substituted phenyl isothiazolone derivatives have been synthesized and shown to possess strong phytotoxic activities (Miyamoto et al., 2003).

New Ring Systems and Organic Species : Studies have focused on generating novel heterocyclic systems and organic species through ring-expansions and ring-annulations based on 1,2-benzisothiazole-1,1-dioxides and related compounds (Abramovitch et al., 1996; Carvalho et al., 2013).

Safety And Hazards

性质

IUPAC Name |

3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTPPQBDONGRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2S(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403400 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

CAS RN |

102362-98-1 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)